4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE is a complex organic compound known for its unique electronic and optical properties. This compound is part of the diarylethene family, which is characterized by its ability to undergo reversible photochromic reactions. These properties make it a valuable material in the field of molecular electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE typically involves the reaction of 4,5-dibromopyridazin-3(2H)-one with (2,5-dimethylthiophen-3-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and requires a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by exposure to oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE has several scientific research applications:
Molecular Electronics: Its photochromic properties make it suitable for use in molecular switches and memory devices.
Optical Materials: The compound’s ability to change its electronic state upon exposure to light makes it valuable in the development of optical materials and sensors.
Magnetic Materials: It has been studied for its potential use in magnetic materials, particularly in the context of single-molecule magnets.
Mechanism of Action
The mechanism of action of 4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE involves its ability to undergo reversible photochromic reactions. Upon exposure to ultraviolet light, the compound transitions from a closed form to an open form, altering its electronic and optical properties. This change is reversible, allowing the compound to switch back to its original state upon exposure to visible light .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile: Another diarylethene compound with similar photochromic properties.
4,5-bis(2,5-dimethylthiophen-3-yl)pyridazin-3(2H)-one: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
4,5-BIS(2,5-DIMETHYLTHIOPHEN-3-YL)-2,3-DIHYDRO-1H-IMIDAZOL-2-ONE is unique due to its specific combination of thiophene rings and imidazole core, which confer distinct electronic and optical properties.
Properties
Molecular Formula |
C15H16N2OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H16N2OS2/c1-7-5-11(9(3)19-7)13-14(17-15(18)16-13)12-6-8(2)20-10(12)4/h5-6H,1-4H3,(H2,16,17,18) |
InChI Key |
YNBXURMOBPOMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(NC(=O)N2)C3=C(SC(=C3)C)C |
Origin of Product |
United States |
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